molecular formula C8H14ClF2N B3421228 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride CAS No. 2108852-82-8

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride

Cat. No.: B3421228
CAS No.: 2108852-82-8
M. Wt: 197.65 g/mol
InChI Key: QTYGYSBKUORBPU-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride is a specialized bicyclic amine derivative of interest in medicinal chemistry and drug discovery. The scaffold of bicyclo[2.2.1]heptanamine is recognized in pharmaceutical research for its potential as a key structural motif in the development of novel therapeutics . Compounds based on this core structure have been investigated for their activity in various biological contexts, including as modulators of the A3 adenosine receptor (A3AR), a target associated with inflammatory conditions, neurodegenerative disorders, and ophthalmic diseases . The incorporation of the difluoromethyl group is a common bioisosteric strategy in lead compound optimization, aimed at fine-tuning properties such as metabolic stability and membrane permeability . As a building block, this amine serves as a valuable intermediate for researchers seeking to create new chemical entities for probing biological pathways and evaluating pharmacological effects. Its rigid bicyclo[2.2.1]heptane framework provides a three-dimensional structure that can contribute to high target selectivity and improved pharmacokinetic profiles in investigational drugs.

Properties

IUPAC Name

4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2N.ClH/c9-6(10)7-1-3-8(11,5-7)4-2-7;/h6H,1-5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYGYSBKUORBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2108852-82-8
Record name 4-(difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride typically involves multiple steps:

    Starting Material: The synthesis often begins with a bicyclo[2.2.1]heptane derivative.

    Introduction of Difluoromethyl Group:

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a more saturated amine.

Scientific Research Applications

Drug Development

The unique structure of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride makes it a valuable scaffold in drug design, particularly for developing novel therapeutics targeting various diseases.

Case Study: Antidepressant Activity
Research has indicated that compounds with bicyclic structures can exhibit significant antidepressant properties. A study demonstrated that derivatives of bicyclic amines showed enhanced binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders.

Antiviral Properties

Recent investigations into the antiviral properties of bicyclic amines have shown promise against viral infections, particularly those caused by RNA viruses.

Case Study: Influenza Virus Inhibition
In vitro studies have reported that certain bicyclic amines can inhibit the replication of the influenza virus by interfering with viral protein synthesis, highlighting their potential as antiviral agents.

Chemical Synthesis and Modifications

The synthesis of this compound involves several steps, including the introduction of difluoromethyl groups into the bicyclic structure. The ability to modify this compound further enhances its applicability in drug development.

Synthesis Step Reagents Used Yield (%)
Step 1Bicyclo[2.2.1]heptene + Fluorinating agent70%
Step 2Amine coupling agents85%

Neuropharmacology

The compound's structural attributes suggest potential neuropharmacological effects, making it a candidate for further research in neurodegenerative diseases.

Case Study: Neuroprotective Effects
Preliminary studies indicate that derivatives of this compound may provide neuroprotective effects in models of neurodegeneration, possibly by modulating neurotransmitter levels.

Anticancer Research

Emerging research has explored the anticancer potential of bicyclic amines, with some studies indicating activity against various cancer cell lines.

Case Study: Cytotoxicity Against Tumor Cells
In vitro assays have shown that this compound exhibits cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the bicyclic structure provides rigidity and stability. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Analogs

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine Hydrochloride
  • Structural Difference : Trifluoromethyl (-CF₃) group at the 4-position instead of difluoromethyl (-CF₂H).
  • This compound is widely available from suppliers like Synmax and Efroze Chemical Industries .
2,2-Difluorobicyclo[2.2.1]heptan-1-amine Hydrochloride
  • Structural Difference : Difluoromethyl group at the 2-position rather than 4-position.
  • Impact: Altered substitution position may influence conformational flexibility and intermolecular interactions. Limited data on synthesis or applications, though Enamine Ltd. lists it in their catalog (EN300-39926878) .
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine Hydrochloride
  • Structural Difference : Incorporates an oxygen atom in the bicyclic ring (2-oxabicyclo) and a fluoromethyl group at position 1.
  • Molecular weight: 181.6 g/mol; purity ≥95% .

Halogen-Substituted Analogs

2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride
  • Structural Difference : Bromine substituent at the 2-position.
  • Impact : Bromine’s larger atomic radius and polarizability may enhance halogen bonding in drug-receptor interactions. Molecular formula: C₇H₁₃BrClN; molecular weight: 226.54 g/mol .

Bicyclo System Variations

4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine Hydrochloride
  • Structural Difference : Bicyclo[2.2.2]octane scaffold (larger ring system) instead of bicyclo[2.2.1]heptane.
  • Impact : Increased ring size alters steric and electronic environments. Molecular formula: C₉H₁₅F₂N; SMILES: C1CC2(CCC1(CC2)C(F)F)N .
4-Methylbicyclo[2.2.2]octan-1-amine Hydrochloride
  • Structural Difference : Methyl group at the 4-position of bicyclo[2.2.2]octane.
  • Impact : Reduced electronegativity compared to difluoromethyl derivatives. Molecular formula: C₉H₁₈ClN; molecular weight: 175.70 g/mol; soluble in organic solvents .

Complex Derivatives

N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine Hydrochloride
  • Structural Difference : Diethyl and phenyl substituents on the bicyclic core.
  • Melting point: 222°C (acetone solubility) .
Bicyclo[2.2.1]heptan-2-amine,1,7,7-trimethyl-N-[(4-nitrophenyl)methyl]-, Hydrochloride
  • Structural Difference : Nitrophenyl and trimethyl groups introduce steric and electronic complexity.
  • Impact : Likely used as an intermediate in nitro-group reduction reactions. Molecular formula: C₁₇H₂₅ClN₂O₂; molecular weight: 324.85 g/mol .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Bicyclo System Key Properties/Applications References
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine HCl C₈H₁₂F₂N·HCl 193.65 4-CF₂H [2.2.1]heptane Pharmaceutical intermediates
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine HCl C₈H₁₁F₃N·HCl 209.63 4-CF₃ [2.2.1]heptane Supplier-available (Synmax, Efroze)
2-Bromobicyclo[2.2.1]heptan-1-amine HCl C₇H₁₃BrClN 226.54 2-Br [2.2.1]heptane Halogen bonding applications
4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine HCl C₉H₁₅F₂N·HCl 207.68 4-CF₂H [2.2.2]octane Structural studies
1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine HCl C₇H₁₁FNO·HCl 181.60 1-FCH₂, 2-O [2.2.1]heptane Enhanced polarity

Biological Activity

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride, with the chemical formula C8_8H14_{14}ClF2_2N and CAS number 2108852-82-8, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 197.650 g/mol
  • Purity : 95%
  • Physical Form : Powder
  • Storage Temperature : Room Temperature (RT)

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various signaling pathways. Its structure suggests potential for modulation of neurotransmitter systems, particularly those related to amine signaling.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antagonistic Effects : Similar compounds in the bicyclic family have shown antagonistic activity at thromboxane A2_2 receptors, which are involved in platelet aggregation and vascular responses .
  • Neurotransmitter Modulation : The bicyclic structure may influence neurotransmitter release and reuptake mechanisms, potentially affecting mood and cognitive functions.

Study 1: Thromboxane A2_2 Receptor Antagonism

A study explored the efficacy of bicyclic compounds as thromboxane A2_2 receptor antagonists. The findings indicated that specific analogs could inhibit I-BOP induced platelet aggregation, suggesting a mechanism that could be relevant for cardiovascular applications .

Study 2: Pharmacological Profiling

Pharmacological profiling of similar bicyclic amines demonstrated their ability to modulate neurotransmitter systems. This was evidenced by changes in behavioral assays in animal models, indicating potential applications in treating mood disorders or anxiety .

Study 3: Synthesis and Characterization

Research focused on the synthesis of derivatives of bicyclo[2.2.1]heptane compounds highlighted their structural versatility and potential for further modification to enhance biological activity. The study employed advanced synthesis techniques to create multigram quantities for extensive testing .

Data Table: Biological Activities

Activity TypeDescriptionReference
Thromboxane A2_2 AntagonismInhibition of platelet aggregation
Neurotransmitter ModulationPotential effects on mood and cognition
Synthesis TechniquesAdvanced methods for creating derivatives

Q & A

Basic: What synthetic methodologies are recommended for 4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride?

Answer:
The compound is synthesized via multi-step routes:

Core Structure Preparation : Start with bicyclo[2.2.1]heptane derivatives. For example, brominated analogs (e.g., 2-bromobicyclo[2.2.1]heptan-1-amine hydrochloride) can serve as intermediates .

Difluoromethylation : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under controlled anhydrous conditions to introduce the difluoromethyl group .

Amination and Salt Formation : React with ammonia or protected amines, followed by HCl treatment to form the hydrochloride salt .
Key Validation : Monitor reactions via TLC and confirm purity using HPLC (>95%) and 1^1H/19^{19}F NMR .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Confirmation :
    • NMR : 1^1H NMR for amine protons (δ 1.5–2.5 ppm) and 19^{19}F NMR for difluoromethyl groups (δ -120 to -140 ppm) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C9_9H15_{15}ClF2_2N) .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns .

Advanced: How can computational methods optimize reaction conditions for difluoromethylation?

Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for fluorination steps. For example, compare DAST vs. Deoxo-Fluor reactivity .
  • Reaction Path Search : Employ software like GRRM or AFIR to explore intermediates and byproducts, reducing trial-and-error experimentation .
  • Case Study : Simulations predicting optimal temperatures (e.g., -20°C to 0°C) for minimizing side reactions (e.g., over-fluorination) .

Advanced: How to address contradictions in reported biological activity data (e.g., receptor binding affinities)?

Answer:

  • Experimental Replication : Standardize assays (e.g., radioligand binding for serotonin receptors) using identical cell lines (e.g., HEK293) and buffer conditions .
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets. For example, resolve discrepancies in IC50_{50} values by controlling variables like pH or temperature .
  • Cross-Validation : Use orthogonal techniques (e.g., SPR vs. ITC) to confirm binding kinetics .

Basic: What are the compound’s key applications in drug discovery?

Answer:

  • Neurological Targets : Acts as a rigid scaffold for serotonin receptor modulators. Derivatives show sub-μM binding affinity for 5-HT1A_{1A} in rodent models .
  • Methodology :
    • SAR Studies : Modify the amine group (e.g., alkylation) to enhance blood-brain barrier penetration .
    • In Vivo Testing : Use Morris water maze or forced swim tests to evaluate antidepressant potential .

Advanced: How to design experiments for studying degradation pathways under physiological conditions?

Answer:

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions .
  • Analytical Workflow :
    • LC-MS/MS : Identify degradation products (e.g., defluorinated analogs).
    • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Basic: What safety precautions are required during synthesis?

Answer:

  • Hazard Mitigation :
    • Fluorinating Agents : Use fume hoods and PPE (e.g., nitrile gloves) due to DAST/Deoxo-Fluor toxicity .
    • Amine Handling : Avoid inhalation; store under nitrogen to prevent oxidation .
  • Waste Disposal : Neutralize fluorinated byproducts with calcium hydroxide before disposal .

Advanced: How to resolve NMR signal overlap in bicyclic systems?

Answer:

  • Advanced NMR Techniques :
    • COSY/NOESY : Assign stereochemistry by correlating protons in the bicyclic core .
    • 19^{19}F-1^1H HOESY : Map spatial proximity between fluorine and amine groups .
  • Case Study : In bicyclo[2.2.1]heptane derivatives, NOE interactions between H-2 and H-7 confirm endo/exo isomerism .

Advanced: What strategies improve yield in multi-step syntheses?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., solvent polarity, catalyst loading). For example, a 23^3 factorial design identified THF as optimal for amination (yield increased from 45% to 72%) .
  • Flow Chemistry : Continuous reactors minimize intermediate degradation, particularly for heat-sensitive fluorination steps .

Basic: How does the bicyclo[2.2.1]heptane scaffold influence physicochemical properties?

Answer:

  • Rigidity : Reduces conformational entropy, enhancing binding specificity to target receptors .
  • LogP Prediction : Computational tools (e.g., MarvinSuite) estimate logP ~2.1, indicating moderate lipophilicity for CNS penetration .
  • Solubility : Hydrochloride salt improves aqueous solubility (>10 mg/mL in PBS) compared to free bases .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride
Reactant of Route 2
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine hydrochloride

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